molecular formula C11H17N4O13P3 B12058275 7-Deaza-2'-deoxyguanosine 5'-triphosphate

7-Deaza-2'-deoxyguanosine 5'-triphosphate

Cat. No.: B12058275
M. Wt: 506.19 g/mol
InChI Key: DLLXAZJTLIUPAI-UHFFFAOYSA-N
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Description

7-Deaza-2’-deoxyguanosine 5’-triphosphate is a nucleotide analog that has garnered significant attention in the fields of molecular biology and biochemistry. This compound is structurally similar to the natural nucleotide guanosine triphosphate but lacks the nitrogen atom at the seventh position of the guanine base, which is replaced by a carbon atom. This modification imparts unique properties to the compound, making it valuable in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’-deoxyguanosine 5’-triphosphate typically involves multiple steps, starting from commercially available starting materials. The key steps include the protection of hydroxyl groups, selective halogenation, and subsequent phosphitylation. The final product is obtained through deprotection and purification processes .

Industrial Production Methods: Industrial production of 7-Deaza-2’-deoxyguanosine 5’-triphosphate follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Deaza-2’-deoxyguanosine 5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleotide analogs with different functional groups .

Mechanism of Action

The mechanism of action of 7-Deaza-2’-deoxyguanosine 5’-triphosphate involves its incorporation into DNA by DNA polymerases. Once incorporated, it competes with natural guanosine triphosphate and blocks telomerase activity. This alteration in the DNA structure makes it difficult for telomerase to recognize and extend the telomere, thereby inhibiting telomere synthesis .

Comparison with Similar Compounds

Uniqueness: 7-Deaza-2’-deoxyguanosine 5’-triphosphate is unique due to its ability to improve PCR yields and accuracy in GC-rich sequences, as well as its potential in telomerase inhibition. These properties make it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

[[5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N4O13P3/c12-11-13-9-5(10(17)14-11)1-2-15(9)8-3-6(16)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,6-8,16H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLXAZJTLIUPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N4O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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